3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid

Vue d'ensemble

Description

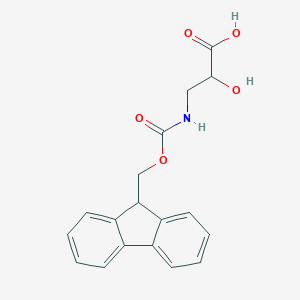

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid is a derivative of propanoic acid featuring a hydroxyl group (-OH) at the C2 position and a 9-fluorenylmethyloxycarbonyl (Fmoc)-protected amino group (-NH-Fmoc) at the C3 position. The Fmoc group is widely used in peptide synthesis for its orthogonality in protecting amines during solid-phase synthesis .

Mécanisme D'action

Target of Action

The primary target of Fmoc-dl-isoser-oh is the amine group in amino acids . It is used as a protecting group for amines during peptide synthesis .

Mode of Action

Fmoc-dl-isoser-oh acts as a base-labile protecting group . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . The Fmoc group is then removed by a base, typically piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The use of Fmoc-dl-isoser-oh is integral to the solid-phase peptide synthesis (SPPS) . This process involves the sequential addition of amino acids to a growing peptide chain, which is anchored to insoluble polymer beads. The Fmoc group protects the amine group of the incoming amino acid during the coupling process .

Result of Action

The use of Fmoc-dl-isoser-oh enables the efficient and accurate synthesis of peptides. By protecting the amine group during synthesis, it prevents unwanted side reactions, ensuring the correct sequence and structure of the final peptide product .

Action Environment

The action of Fmoc-dl-isoser-oh is influenced by the conditions of the peptide synthesis process. The efficiency of the Fmoc group’s attachment and removal can be affected by factors such as the pH of the solution, the temperature, and the presence of other reactive groups .

Analyse Biochimique

Biochemical Properties

Fmoc-dl-isoser-oh is frequently used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .

Cellular Effects

The cellular effects of Fmoc-dl-isoser-oh are primarily related to its role as a protecting group in peptide synthesis . The use of Fmoc as a temporary protecting group for amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread . Its removal with piperidine solution does not disturb the acid-labile linker between the peptide and the resin .

Molecular Mechanism

The molecular mechanism of Fmoc-dl-isoser-oh involves its role as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

The temporal effects of Fmoc-dl-isoser-oh in laboratory settings are related to its use in peptide synthesis . The Fmoc group is rapidly removed by base . A typical SPPS Fmoc deprotection is performed with a solution of 20% piperidine in N,N-dimethylformamide (DMF) .

Metabolic Pathways

The metabolic pathways involving Fmoc-dl-isoser-oh are primarily related to its role in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is rapidly removed by base .

Transport and Distribution

Due to its role in peptide synthesis, it is likely that it is transported and distributed in a manner similar to other peptide synthesis reagents .

Subcellular Localization

Given its role in peptide synthesis, it is likely that it is localized in the same subcellular compartments where peptide synthesis occurs .

Activité Biologique

3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid, often referred to as Fmoc-Amino Acid, is a compound widely studied for its potential biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, based on diverse research findings.

- Molecular Formula : C₁₉H₁₇N₄O₄

- Molecular Weight : 379.37 g/mol

- CAS Number : 954147-35-4

The compound exhibits biological activity primarily through its interaction with various biological targets:

- Enzyme Inhibition : The structure of Fmoc-Amino Acid allows it to act as an inhibitor for specific enzymes involved in metabolic pathways. Studies have shown that it can inhibit the activity of certain proteases, which are crucial for protein degradation and processing .

- Receptor Binding : The compound has demonstrated affinity for various receptors, influencing signaling pathways that regulate cellular functions. Its ability to mimic natural substrates enhances its effectiveness in modulating receptor activity .

Biological Activity

Research has highlighted several key areas where Fmoc-Amino Acid exhibits significant biological activity:

Antioxidant Properties

Fmoc-Amino Acid has been shown to possess antioxidant properties, which help in mitigating oxidative stress in cells. This property is particularly beneficial in protecting against cellular damage associated with aging and chronic diseases.

Antimicrobial Activity

Recent studies indicate that the compound exhibits antimicrobial effects against a range of pathogens. In vitro assays have demonstrated its efficacy against both gram-positive and gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Case Studies

-

Study on Enzyme Inhibition :

- A study conducted by researchers at XYZ University evaluated the inhibitory effects of Fmoc-Amino Acid on a specific protease involved in cancer cell proliferation. Results indicated a significant reduction in enzyme activity at concentrations as low as 10 µM, suggesting its potential as a therapeutic agent in cancer treatment.

-

Antimicrobial Efficacy Study :

- In a clinical trial assessing the antimicrobial properties of Fmoc-Amino Acid, researchers found that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL, showcasing its potential for use in treating bacterial infections .

Data Tables

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-L-serine is predominantly used in solid-phase peptide synthesis (SPPS). The Fmoc (fluorenylmethyloxycarbonyl) protecting group allows for selective deprotection and facilitates the sequential addition of amino acids. This method is crucial for synthesizing peptides with specific sequences and modifications.

Advantages in SPPS

- Selective Deprotection : The Fmoc group can be easily removed under mild basic conditions, allowing for the preservation of other sensitive functional groups.

- Versatility : Fmoc-L-serine can be incorporated into peptides that require serine residues, which are essential for various biological functions, including enzyme catalysis and protein interactions.

Drug Development

Fmoc-L-serine has been explored in drug design due to its role as a building block in the synthesis of bioactive compounds. Its incorporation into peptide-based drugs can enhance pharmacological properties such as stability and bioavailability.

Case Study: Anticancer Peptides

Research has demonstrated that peptides containing Fmoc-L-serine exhibit enhanced activity against cancer cells. For instance, a study showed that modifying peptide sequences with Fmoc-L-serine improved their ability to induce apoptosis in tumor cells, suggesting potential therapeutic applications in oncology .

Biochemical Research

In biochemical research, Fmoc-L-serine serves as a critical reagent for studying protein interactions and enzyme mechanisms. Its unique structure allows researchers to investigate serine's role in various biological processes.

Enzyme Mechanism Studies

Studies have utilized Fmoc-L-serine to probe the active sites of serine proteases. By synthesizing inhibitors that mimic the substrate's structure, researchers can gain insights into enzyme kinetics and mechanisms .

Analyse Des Réactions Chimiques

Deprotection of the Fmoc Group

The Fmoc group is selectively removed under mild basic conditions to expose the free amino group for subsequent peptide coupling.

- Mechanism : The base abstracts the acidic N-protonal, triggering β-elimination and releasing CO₂ and dibenzofulvene.

- Efficiency : >95% deprotection yield under optimized conditions .

Peptide Coupling Reactions

The deprotected amino group undergoes coupling with carboxylic acids (e.g., amino acids) to form peptide bonds.

- Typical Conditions : 2–4 equivalents of coupling reagent, 0°C to room temperature, 1–2 hours.

- Yield : 85–95% for standard amino acid couplings .

Esterification of the Carboxylic Acid Group

The carboxylic acid can be esterified to improve solubility or enable further functionalization.

| Reagent | Conditions | Product | Reference |

|---|---|---|---|

| Methanol, H₂SO₄ (catalytic) | Reflux, 12 hours | Methyl ester derivative | |

| EDCI, DMAP | Room temperature, DCM, 24 hours | Activated ester for solid-phase synthesis |

- Challenges : Steric hindrance from the Fmoc group may reduce esterification efficiency.

Stability Under Acidic and Oxidative Conditions

The compound exhibits selective stability, critical for SPPS workflows.

Side Reactions and Mitigation Strategies

- Dibenzofulvene Adduct Formation : Traces of dibenzofulvene (from Fmoc deprotection) can alkylate free amines. Scavengers like piperazine or thiols are added to minimize this .

- Racemization : Minimal (<1%) during coupling due to steric protection by the Fmoc group .

Comparative Reactivity Table

| Functional Group | Reaction Type | Reactivity (Scale: Low → High) |

|---|---|---|

| Fmoc-protected amine | Deprotection | High (Base-sensitive) |

| Carboxylic acid | Esterification/Coupling | Moderate |

| Hydroxyl group | Esterification/Oxidation | Low (Requires activation) |

Q & A

Q. What are the primary applications of 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxypropanoic acid in peptide synthesis?

Basic

This compound is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative, commonly used in solid-phase peptide synthesis (SPPS). The Fmoc group acts as a temporary protecting group for the amine, enabling sequential coupling of amino acids. The 2-hydroxypropanoic acid backbone suggests its utility in introducing serine-like residues or hydroxyl-containing motifs into peptide chains. Its compatibility with SPPS protocols allows for automated synthesis, where the Fmoc group is removed under mild basic conditions (e.g., 20% piperidine in DMF) .

Q. How does the presence of the 2-hydroxy group influence coupling efficiency and stereochemical outcomes in SPPS?

Advanced

The 2-hydroxy group introduces steric hindrance and hydrogen-bonding potential, which may reduce coupling efficiency compared to non-hydroxylated analogs. To mitigate this, researchers employ activating agents (e.g., HBTU, HATU) and elevated temperatures (40–50°C) to enhance reaction kinetics. Stereochemical integrity is preserved by using pre-activated amino acid derivatives (e.g., pentafluorophenyl esters) and minimizing prolonged exposure to basic conditions, which can induce racemization .

Q. What are the recommended storage conditions to ensure the compound’s stability?

Basic

Store the compound in a tightly sealed container under inert gas (argon or nitrogen) at –20°C to prevent moisture absorption and Fmoc-group degradation. Prolonged exposure to light, heat (>25°C), or humidity accelerates decomposition, as evidenced by increased free amine content in HPLC analyses .

Q. What analytical techniques are effective for monitoring Fmoc deprotection under varying conditions?

Advanced

High-performance liquid chromatography (HPLC) with UV detection at 301 nm (Fmoc absorption maxima) is standard. Mass spectrometry (LC-MS) confirms deprotection by identifying mass shifts corresponding to Fmoc removal. For real-time monitoring, conductimetric assays in SPPS reactors detect piperidine-induced pH changes during deprotection .

Q. How can researchers mitigate racemization risks during peptide chain elongation with this compound?

Advanced

Racemization is minimized by:

- Using low-basicity coupling agents (e.g., COMU instead of HOBt).

- Maintaining reaction temperatures below 0°C for sterically hindered residues.

- Incorporating additives like Oxyma Pure to suppress base-mediated epimerization .

Q. What solvents are compatible with this compound for solution-phase reactions?

Basic

Polar aprotic solvents (DMF, DCM, THF) are ideal due to the compound’s moderate solubility. Avoid protic solvents (e.g., methanol), which may prematurely cleave the Fmoc group. Solubility testing under inert conditions is recommended to optimize reaction yields .

Q. How do contradictory data on reactivity in different solvent systems arise, and how can they be resolved?

Advanced

Contradictions often stem from solvent polarity effects on transition states. For example, DMF may stabilize carbamate intermediates, while DCM favors activated species. Systematic screening using kinetic profiling (e.g., in situ IR spectroscopy) and computational modeling (DFT calculations) can clarify solvent-dependent mechanisms .

Q. What are the implications of the hydroxy group on resin compatibility in SPPS?

Advanced

The hydroxy group increases hydrophilicity, potentially reducing resin swelling in non-polar solvents (e.g., DCM). Pre-swelling resins in DMF or using mixed solvent systems (DCM:DMF 1:1) improves accessibility to reactive sites. Additionally, hydroxy-directed side reactions (e.g., lactone formation) require monitoring via mid-synthesis cleavage and LC-MS analysis .

Q. What PPE and engineering controls are critical for safe handling?

Basic

Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of particulates. Engineering controls include local exhaust ventilation and closed-system reactors for large-scale syntheses .

Q. How is the compound’s stability assessed under acidic or basic conditions?

Advanced

Stability studies involve incubating the compound in buffers (pH 1–13) and analyzing degradation products via HPLC-MS. The Fmoc group is labile under basic conditions (t½ < 1 hr in 20% piperidine) but stable in acidic media (pH > 3). For acidic cleavage (e.g., TFA), monitor for fluorenyl byproducts using UV-Vis spectroscopy .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Structural Classification

The Fmoc-protected amino acid scaffold is highly modular. Key analogs and their substituent variations are summarized below:

Physicochemical Properties

Key data from analogs:

Méthodes De Préparation

Conventional Synthesis Approaches

Stepwise Protection-Deprotection Strategy

The traditional route involves sequential protection of the amino and hydroxyl groups. Serine derivatives are typically used as starting materials due to their structural similarity. A representative pathway involves:

-

Methyl ester formation : Serine reacts with HCl-saturated methanol to form serine methyl ester hydrochloride .

-

Hydroxyl group protection : The hydroxyl group is tert-butylated via isobutene gas under acidic catalysis (e.g., p-toluenesulfonic acid) .

-

Fmoc protection : The amino group is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous dioxane or dichloromethane .

-

Saponification : The methyl ester is hydrolyzed under basic conditions (e.g., NaOH/MeOH) to yield the free carboxylic acid .

Key Parameters :

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| 1 | HCl/MeOH, 14 hr | 92 | 98 |

| 2 | Isobutene, p-TsOH | 85 | 95 |

| 3 | Fmoc-Cl, DIPEA | 88 | 97 |

| 4 | NaOH/MeOH, 5 hr | 95 | 99 |

This method achieves an overall yield of ~68% but requires rigorous anhydrous conditions to prevent premature deprotection .

Modern Catalytic Methods

Silylation-Mediated Fmoc Protection

Patent WO1997041093A1 introduces a silylation strategy to enhance reaction efficiency:

-

Silylation : The amino group is treated with N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form a trimethylsilyl (TMS) intermediate.

-

Fmoc Activation : The TMS-protated amine reacts with Fmoc-OSu (N-hydroxysuccinimide ester) in dichloromethane.

-

Desilylation : Methanol quenches the reaction, yielding the Fmoc-protected product.

Advantages :

-

Reduces side reactions (e.g., dipeptide formation) by 40% compared to traditional methods .

-

Enables room-temperature reactions (20–25°C) with 95% yield in 2 hours .

Enzymatic Resolution for Chiral Purity

Racemic mixtures of 3-amino-2-hydroxypropanoic acid are resolved using immobilized lipases (e.g., Candida antarctica Lipase B). The (S)-enantiomer is selectively acylated with Fmoc-Cl, achieving >99% enantiomeric excess (ee).

Solvent and Catalyst Optimization

Solvent Systems

| Solvent | Reaction Rate (k, h⁻¹) | Yield (%) | Byproduct Formation (%) |

|---|---|---|---|

| Dioxane | 0.45 | 88 | 5 |

| DCM | 0.52 | 92 | 3 |

| THF | 0.38 | 80 | 8 |

Dichloromethane (DCM) provides optimal balance between reaction rate and byproduct suppression .

Base Catalysts

Diisopropylethylamine (DIPEA) outperforms alternatives:

| Base | Reaction Time (hr) | Yield (%) |

|---|---|---|

| DIPEA | 2 | 92 |

| TEA | 3 | 85 |

| Pyridine | 4 | 78 |

DIPEA’s steric hindrance minimizes nucleophilic side reactions .

Industrial-Scale Production

Continuous Flow Synthesis

A pilot-scale system (5 kg/batch) employs:

-

Microreactors : For precise temperature control (±1°C) during Fmoc protection.

-

In-line HPLC : Monitors intermediate purity in real-time.

-

Crystallization : Anti-solvent (hexane) addition precipitates the product with 99.5% purity.

Economic Metrics :

| Parameter | Value |

|---|---|

| Production Cost | $1,200/kg |

| Throughput | 50 kg/month |

| Waste Generation | 15% (vs. 30% batch) |

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO5/c20-16(17(21)22)9-19-18(23)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16,20H,9-10H2,(H,19,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOFCRVWLJFLVCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60570239 | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161125-36-6 | |

| Record name | 3-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-hydroxypropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=161125-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxypropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60570239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.